Lipophilicity Advantage Over the Methyl Ester Analog: XLogP3-AA 1.9 vs. 1.5
The ethyl ester target compound exhibits an XLogP3-AA of 1.9, which is 0.4 log units higher than the methyl ester analog (XLogP3-AA = 1.5) [1]. This difference places the ethyl ester closer to the optimal range for oral drug-like properties (LogP 1–3), potentially improving passive membrane permeability and cellular bioavailability in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1783390-65-7), XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (2021.05.07 release). |
Why This Matters
The 0.4 log unit increase in lipophilicity may translate to enhanced membrane permeability, a critical factor when selecting building blocks for cell-active probe development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22322108, Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (XLogP3-AA = 1.9); CID 84690112, Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (XLogP3-AA = 1.5). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. View Source
